![molecular formula C14H10Cl2N2 B127031 2-(2,4-二氯苄基)-1H-苯并[d]咪唑 CAS No. 154660-96-5](/img/structure/B127031.png)

2-(2,4-二氯苄基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

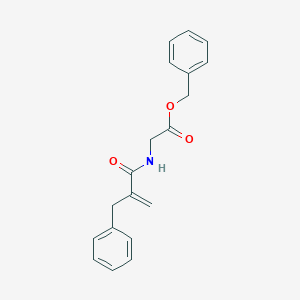

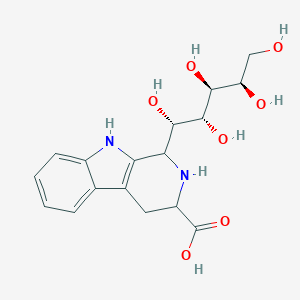

2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole is a derivative of the benzo[d]imidazole class of compounds, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved through cyclization, N-alkylation, hydrolyzation, and chlorination, starting from o-phenylenediamine and ethyl acetoacetate . Similarly, 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was synthesized by the condensation of o-phenylenediamine with p-thiomethyl benzaldehyde . These methods could be adapted for the synthesis of 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole by using the appropriate dichlorobenzyl component.

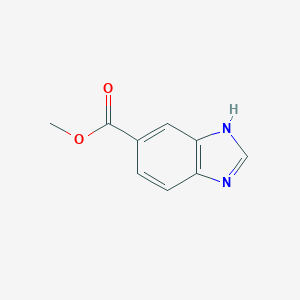

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was confirmed by single-crystal X-ray diffraction data . The crystal structure of 2-(2-aminophenyl) Benz imidazole was also determined using X-ray single-crystal structural analysis . These techniques would be essential in confirming the molecular structure of 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole.

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can modify their chemical properties and biological activities. The reactivity of these compounds can be influenced by the substituents on the benzene and imidazole rings. The presence of electron-withdrawing groups, such as chloro substituents in 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole, could affect its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Theoretical calculations, including density functional theory (DFT), can predict these properties and provide insights into the energetic behavior of these compounds in different solvent media . Additionally, the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis can give information about the electronic distribution and potential reactivity of the molecule .

科学研究应用

抗癌特性

Rashid、Husain 和 Mishra (2012) 的研究涉及合成带有恶二唑核的苯并咪唑,显示出显着到良好的抗癌活性。具体而言,与 2-(2,4-二氯苄基)-1H-苯并[d]咪唑密切相关的化合物在癌细胞系中表现出显着的生长抑制活性 (Rashid、Husain 和 Mishra,2012)。

抗菌活性

Reddy 和 Reddy (2010) 的一项研究重点是合成新型的 4-(1H-苯并[d]咪唑-2-基)-1,3-噻唑-2-胺,它表现出与链霉素和苄青霉素等标准药物相当的抗菌活性,以及对氟康唑的抗真菌活性 (Reddy 和 Reddy,2010)。

抗炎和抗氧化剂

Shankar 等人(2017)合成了一系列 2-(6-烷基-吡嗪-2-基)-1H-苯并[d]咪唑类似物,并评估了它们的抗炎和抗氧化活性。他们发现一些化合物,特别是 3i,表现出有效的抗炎活性,超过了标准的布洛芬 (Shankar 等人,2017)。

缓蚀

Chaouiki 等人(2020)研究了苯并咪唑衍生物在 HCl 溶液中对低碳钢的缓蚀性能。他们的结果显示出优异的防腐能力,一种氯取代苯并咪唑的抑制效率高达 93% (Chaouiki 等人,2020)。

Al3+ 离子识别

Jeyanthi、Iniya、Krishnaveni 和 Chellappa (2013) 开发了一种基于简单苯并咪唑平台的高效比率化学传感器,用于选择性检测水性 DMSO 中的 Al3+ 离子 (Jeyanthi 等人,2013)。

安全和危害

未来方向

Imidazole and benzimidazole rings are being widely explored and utilized by the pharmaceutical industry for drug discovery. Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

作用机制

Target of Action

It is known that benzimidazole derivatives have been used in targeted cancer therapy . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

Benzimidazole derivatives are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . This allows them to exhibit a broad spectrum of bioactivities .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways due to their broad spectrum of bioactivities .

Result of Action

Benzimidazole derivatives are known to exhibit a broad spectrum of bioactivities, which suggests that they can have various molecular and cellular effects .

Action Environment

It is known that the efficacy and stability of benzimidazole derivatives can be influenced by various factors, including the specific conditions under which they are used .

属性

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2/c15-10-6-5-9(11(16)8-10)7-14-17-12-3-1-2-4-13(12)18-14/h1-6,8H,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHHDYNKEHASLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366569 |

Source

|

| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole | |

CAS RN |

154660-96-5 |

Source

|

| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)

![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)

![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)